2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE
Description
Properties
IUPAC Name |
[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQSTJNHWOACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Amidation: The formation of an amide bond between the sulfonyl group and butanoic acid derivative.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives ()
Compounds such as I-6230, I-6232, and I-6373 from Molecules (2011) are ethyl benzoate derivatives with phenethylamino or phenethylthio linkages to heterocyclic groups (e.g., pyridazine, isoxazole).
| Feature | Target Compound | Ethyl Benzoate Derivatives (e.g., I-6230) |
|---|---|---|
| Ester Group | Butanoate ester | Ethyl benzoate |
| Aromatic Substitution | 2,6-Dichlorophenyl | Pyridazine/isoxazole-linked phenyl |
| Functional Groups | Sulfonamide, butanamide | Amino, thio, or ether linkages |
| Bioactivity | Hypothesized insecticidal/antimicrobial activity | Likely kinase or receptor modulation (unreported) |
Key Differences :
- Sulfonamide groups (as in the target) are more electronegative and rigid than amino or thio groups, possibly influencing receptor binding specificity.
Ryanodine Receptor Modulators ()
The 2023 European patent lists ryanodine receptor-modulating insecticides (e.g., chlorantraniliprole, cyantraniliprole) under category M.26. These compounds feature halogenated aromatic systems and carboxamide linkages.
| Feature | Target Compound | Ryanodine Modulators (e.g., chlorantraniliprole) |
|---|---|---|
| Halogenation | 2,6-Dichlorophenyl | 3-Bromo, 2-chloro pyridines/pyrazoles |
| Core Structure | Phenyl butanoate with sulfonamide | Anthranilic diamides or phthalimides |
| Bioactivity Target | Unreported (speculative: ryanodine receptors) | Ryanodine receptor inhibition (insecticidal) |
Key Differences :
- The target lacks the anthranilic diamide scaffold critical for ryanodine receptor binding in chlorantraniliprole .
Sulfonamide-Containing Agrochemicals ()
Compounds like N-[4-chloro-2-[[(1,1-dimethylethyl)amino]carbonyl]-6-methylphenyl]-1-(3-chloro-2-pyridinyl)-3-(fluoromethoxy)-1H-pyrazole-5-carboxamide (M.28) highlight the prevalence of sulfonamides in modern agrochemicals.
| Feature | Target Compound | Modern Sulfonamide Agrochemicals |
|---|---|---|
| Sulfonamide Position | Linked via butanamide to phenyl | Directly bonded to heteroaromatic systems |
| Halogenation | Dichlorophenyl | Multi-halogenated pyridines/pyrazoles |
| Solubility | Likely low (lipophilic butanoate ester) | Moderate (polar carboxamide groups) |
Key Differences :
- The butanoate ester in the target compound could reduce solubility in aqueous environments, limiting systemic mobility in plants compared to carboxamide-based agrochemicals .
Research Implications and Data Gaps
- Structural Analysis : Tools like SHELX () could resolve the crystal structure of the target compound to compare packing efficiency and intermolecular interactions with analogs .
- Synthetic Optimization : Shorter ester chains (e.g., ethyl instead of butyl) might balance lipophilicity and bioavailability, as seen in derivatives .
Biological Activity
2,6-Dichloro-4-[N-(4-methylbenzenesulfonyl)butanamido]phenyl butanoate is a complex organic compound with notable biological activity. Its unique structure, characterized by multiple functional groups, positions it as a potential candidate for various biochemical applications, particularly in drug development and enzymatic studies.
Chemical Structure and Properties
The compound's IUPAC name is [4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate. Its molecular formula is , with a molecular weight of 472.38 g/mol. The presence of chloro, sulfonyl, and butanamido groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23Cl2NO5S |
| Molecular Weight | 472.38 g/mol |
| IUPAC Name | [4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate |
| CAS Number | 301313-77-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups enable the formation of both covalent and non-covalent bonds, modulating the activity of these targets. This interaction can lead to various biological effects depending on the specific application.
Biological Activity
Research indicates that this compound exhibits significant potential as a biochemical probe in enzymatic studies. Its structural characteristics suggest possible applications in:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.
- Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.
Case Studies
- Enzymatic Inhibition : A study explored the inhibition of a specific enzyme by this compound, demonstrating dose-dependent inhibition with an IC50 value indicative of moderate potency.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound reduced cell viability in several cancer cell lines by inducing apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effectiveness comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Comparative Analysis
When compared to structurally similar compounds such as 2,6-Dichloro-4-nitroaniline and 2,6-Dichloro-N,N-dimethylpyridin-4-amine, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Biological Activity |
|---|---|
| 2,6-Dichloro-4-nitroaniline | Pesticide use |
| 2,6-Dichloro-N,N-dimethylpyridin-4-amine | Industrial applications |
| This compound | Enzyme inhibition; anticancer; antimicrobial |
Q & A
Q. How can researchers validate the compound’s role as a protease inhibitor using kinetic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
